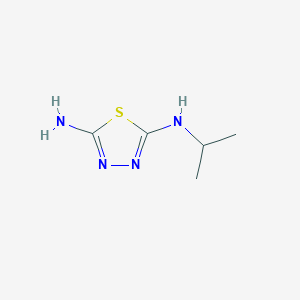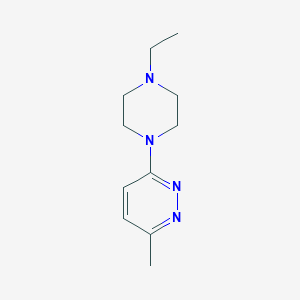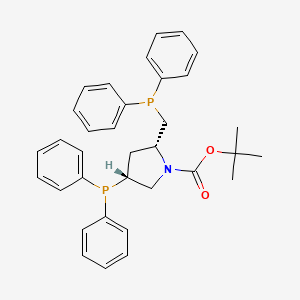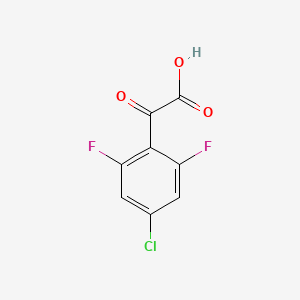
4-Chloro-6-fluoro-5-(trifluoromethyl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-6-fluoro-5-(trifluoromethyl)pyrimidine is a heterocyclic organic compound that contains both chlorine and fluorine atoms, as well as a trifluoromethyl group. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity. The presence of multiple halogen atoms and a trifluoromethyl group imparts distinct chemical properties, making it valuable for various applications in pharmaceuticals, agrochemicals, and material sciences.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-fluoro-5-(trifluoromethyl)pyrimidine typically involves halogenation and trifluoromethylation reactions One common method includes the reaction of 4-chloro-6-fluoropyrimidine with trifluoromethylating agents under controlled conditions
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the desired product. Additionally, optimization of reaction parameters, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-6-fluoro-5-(trifluoromethyl)pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different functional groups.
Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of a base, such as sodium hydride or potassium carbonate, and an appropriate solvent, such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Oxidation and Reduction Reactions: Reagents like hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Coupling Reactions: Palladium catalysts, such as palladium acetate, and bases like potassium phosphate are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyrimidine derivatives, while coupling reactions can produce biaryl compounds.
Aplicaciones Científicas De Investigación
4-Chloro-6-fluoro-5-(trifluoromethyl)pyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the synthesis of various drug candidates, especially those targeting specific enzymes or receptors.
Industry: The compound is utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 4-Chloro-6-fluoro-5-(trifluoromethyl)pyrimidine and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets. Additionally, the presence of halogen atoms can influence the compound’s electronic properties, affecting its reactivity and stability.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Chloro-6-(trifluoromethyl)pyrimidine
- 4-Chloro-5-(trifluoromethyl)pyrimidine
- 6-Fluoro-5-(trifluoromethyl)pyrimidine
Uniqueness
4-Chloro-6-fluoro-5-(trifluoromethyl)pyrimidine is unique due to the simultaneous presence of chlorine, fluorine, and trifluoromethyl groups. This combination imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, making it valuable for various applications. Compared to similar compounds, it offers a unique balance of reactivity and stability, which can be advantageous in the synthesis of complex molecules and the development of new materials.
Propiedades
Fórmula molecular |
C5HClF4N2 |
|---|---|
Peso molecular |
200.52 g/mol |
Nombre IUPAC |
4-chloro-6-fluoro-5-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C5HClF4N2/c6-3-2(5(8,9)10)4(7)12-1-11-3/h1H |
Clave InChI |
FKRZJVJGLGSWEI-UHFFFAOYSA-N |
SMILES canónico |
C1=NC(=C(C(=N1)Cl)C(F)(F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Benzyl 2-cyclopropyl-4-oxo-5,7-dihydro-3H-pyrrolo[3,4-d]pyrimidine-6(4H)-carboxylate](/img/structure/B13113620.png)

![N-((1S,2S)-2-Amino-1,2-diphenylethyl)-1-((1R,4S)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonamide](/img/structure/B13113633.png)


![8-Bromo-7-chloro-5-methyl-2-(m-tolyl)-[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B13113640.png)
![Benzyl ((1R,6R)-3-azabicyclo[4.1.0]heptan-1-yl)carbamate](/img/structure/B13113646.png)

![2,9,12,15,18,21,24,27,30,33-Decaoxatricyclo[32.4.0.03,8]octatriaconta-1(38),3,5,7,34,36-hexaene](/img/structure/B13113655.png)

